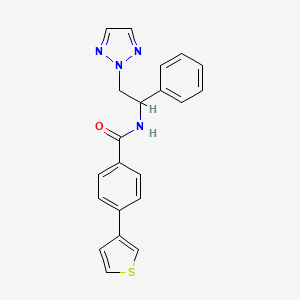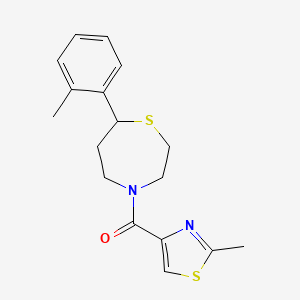
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. PTB is a small molecule that belongs to the family of benzamides and has a molecular weight of 385.48 g/mol. In
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide involves its ability to bind to the active site of HDACs and sirtuins, thereby inhibiting their activity. This, in turn, leads to alterations in the acetylation status of histones and other proteins, which can have downstream effects on gene expression and other cellular processes. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibitory activity against HDACs and sirtuins, this compound has been shown to exhibit anti-inflammatory activity, as mentioned earlier. This compound has also been shown to exhibit antiproliferative activity against various cancer cell lines, as well as neuroprotective effects in animal models of neurodegenerative disorders. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood, which makes it a valuable tool for exploring various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. Finally, this compound could be used as a tool for exploring various cellular processes, such as gene expression, DNA repair, and apoptosis, which could lead to a better understanding of these processes and their role in disease.
Synthesis Methods
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide involves a multistep process that includes the reaction of 2-(2H-1,2,3-triazol-2-yl)ethylamine with 1-bromo-4-(thiophen-3-yl)benzene, followed by the reaction of the resulting product with 4-(chlorocarbonyl)phenylboronic acid. The final product is obtained by treating the resulting intermediate with sodium hydroxide. The synthesis of this compound is a relatively simple and straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs) and sirtuins, which are involved in various cellular processes, such as gene expression, DNA repair, and apoptosis. Due to its inhibitory activity against these enzymes, this compound has been explored as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(18-8-6-16(7-9-18)19-10-13-27-15-19)24-20(14-25-22-11-12-23-25)17-4-2-1-3-5-17/h1-13,15,20H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMCXYMUSREJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2787081.png)

![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2787093.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2787096.png)

![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)
![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2787100.png)

![[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2787102.png)